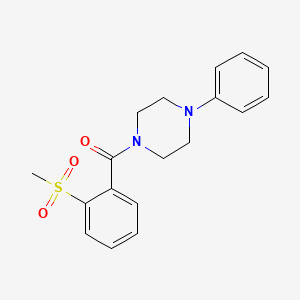

1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

(2-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24(22,23)17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAWAYODUJCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine typically involves the reaction of 2-methylsulfonylphenyl derivatives with 4-phenylpiperazine. One common method includes the use of sulfonyl chlorides and piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

Antidepressant and Cognitive Enhancement

Research indicates that compounds similar to 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors. These interactions are crucial for developing treatments for cognitive impairments and depression. For instance, compounds that inhibit serotonin reuptake while simultaneously acting as 5-HT3 antagonists have shown promise in enhancing cognitive function in depressed patients .

Table 1: Pharmacological Activities of Piperazine Derivatives

Anticancer Potential

Recent studies have also explored the anticancer properties of piperazine derivatives. The rational design of new compounds incorporating piperazine scaffolds has led to the synthesis of derivatives that show cytotoxic effects comparable to established chemotherapeutics like doxorubicin. These compounds have been tested against various cancer cell lines, demonstrating significant potential in cancer treatment .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. Its action on serotonin receptors suggests potential applications in managing anxiety and mood disorders. Additionally, research has indicated that piperazine derivatives can enhance cognitive function by modulating cholinergic systems, which are critical for learning and memory processes .

Acaricidal Activity

In agricultural applications, derivatives of piperazine have been synthesized for their acaricidal properties. Research has shown that certain phenylpiperazine derivatives exhibit effective acaricidal activity against pests like Tetranychus urticae. This highlights the compound's versatility beyond medicinal applications, suggesting its utility in pest control within agricultural settings .

Table 2: Acaricidal Efficacy of Piperazine Derivatives

Case Studies and Research Findings

Case Study: Cognitive Enhancement in Depression

A study focusing on the effects of compounds with similar structures to this compound demonstrated improved cognitive function in subjects with depression when treated with these compounds. The dual action on serotonin receptors was pivotal for achieving rapid relief from depressive symptoms while enhancing cognitive capabilities .

Case Study: Anticancer Activity

In another study involving a series of piperazine derivatives, researchers found that certain compounds exhibited cytotoxicity against breast cancer cell lines (MCF7). The molecular docking studies suggested strong interactions with the DNA-topoisomerase II complex, indicating a mechanism similar to established anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl, benzoyl, or aryl substituents exhibit diverse biological activities. Below is a detailed comparison of 1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations

Substituent Position and Activity: The 2-methanesulfonylbenzoyl group in the target compound distinguishes it from analogs like NSPP (4-nitrophenyl sulfonyl) and KN-62 (isoquinolinesulfonyl). Substituent position critically impacts target selectivity; for example, NSPP’s 4-nitro group is essential for hedgehog pathway activation , while KN-62’s bulky sulfonyl groups confer CaMK-II inhibition .

Biological Mechanisms :

- NSPP reduces neuroinflammation and preserves neural stem cells post-irradiation, likely via hedgehog signaling .

- KN-62 exemplifies kinase inhibition, a common therapeutic strategy in cardiovascular and neurodegenerative diseases .

- The target compound’s methanesulfonylbenzoyl group may favor interactions with hydrophobic receptor pockets, analogous to sulfonamide-based kinase inhibitors .

Synthetic Approaches :

- Piperazine derivatives are synthesized via reductive amination (NSPP, ), alkylation (1-benzoyl-4-nitrophenylpiperazine, ), or microwave-assisted reactions (4a–c in ). The target compound’s synthesis would likely involve coupling 2-methanesulfonylbenzoyl chloride with 4-phenylpiperazine, similar to methods in .

Contradictions and Gaps: Sulfonyl-containing compounds exhibit opposing roles: NSPP activates hedgehog signaling, while KN-62 inhibits CaMK-II. This underscores the importance of substituent chemistry in determining functional outcomes. Limited data exist on the target compound’s specific activity, necessitating further studies to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-(2-Methanesulfonylbenzoyl)-4-phenylpiperazine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine core, substituted with a methanesulfonyl group and a phenyl group. The structural formula can be represented as follows:

This configuration is crucial for its interaction with biological targets, particularly in the central nervous system.

This compound primarily interacts with serotonin receptors, particularly the 5-HT receptor subtypes. Research indicates that it may act as an antagonist at the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions. This receptor's modulation is linked to antidepressant effects and potential therapeutic applications in treating mood disorders.

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT7 | 2.6 |

| 5-HT1A | 476 |

Antidepressant Activity

The compound has shown promise in preclinical models for its antidepressant-like effects. In studies evaluating its efficacy, it demonstrated significant improvements in depressive behaviors in rodent models. The modulation of serotonin pathways is believed to contribute to these effects.

Anti-inflammatory Properties

In addition to its neuropharmacological activities, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. It has been evaluated in models of inflammation where it showed potential in reducing inflammatory markers.

Case Studies and Research Findings

- Serotonin Receptor Modulation : A study evaluated the compound's ability to bind selectively to serotonin receptors, highlighting its potential as a therapeutic agent for depression. The findings indicated that it could increase serotonin levels in the brain, supporting its role as a serotonin reuptake inhibitor (SRI) .

- Inflammation Models : In carrageenan-induced paw edema assays, the compound was compared with established anti-inflammatory drugs like celecoxib. It exhibited moderate anti-inflammatory effects, suggesting potential applications in treating inflammatory conditions .

- Cognitive Function : Research has also explored the compound's impact on cognitive functions through its action on serotonin receptors. Enhanced cognitive performance was observed in treated groups compared to controls, indicating a multifaceted role in neuroprotection and mood enhancement .

Q & A

Q. Why do some studies report variable effects on NSC populations?

- Methodology : Differences in radiation doses (2 Gy vs. 4 Gy) or treatment timing (pre- vs. post-exposure) alter outcomes. Standardize protocols using the same NSC isolation methods (e.g., limiting dilution assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.